2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide
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Overview
Description
2-{2-[1-(3-Methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide is a synthetic compound that has captured the interest of researchers due to its diverse potential applications. Characterized by its complex structure, it exhibits unique properties that make it a subject of various scientific investigations, including its role in medicinal chemistry, materials science, and biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving the following key steps:
Formation of 1-(3-Methylphenyl)-5-oxopyrrolidin-3-yl Intermediate: : Starting with 3-methylphenylamine, it undergoes a cyclization reaction in the presence of appropriate reagents to form the pyrrolidinone ring.
Coupling with Benzodiazole Moiety: : The intermediate is then reacted with 1H-1,3-benzodiazol-1-yl under conditions that favor the formation of the C-N bond, often involving a coupling reagent such as EDCI or DCC.
Introduction of Acetamide Side Chain: : The final step involves the alkylation of the amide nitrogen with N,N-bis(propan-2-yl)chloroacetamide in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
In an industrial setting, the production of 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and efficient purification techniques like crystallization and column chromatography ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming a carboxylic acid derivative.
Reduction: : Reduction of the carbonyl group in the pyrrolidinone ring can yield the corresponding alcohol.
Substitution: : Nucleophilic substitution can occur at the acetamide side chain, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.
Substitution: : Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles like alkyl halides.
Major Products Formed
Oxidation: : Formation of a carboxylic acid derivative at the methylphenyl group.
Reduction: : Formation of alcohol at the pyrrolidinone carbonyl site.
Substitution: : Introduction of various functional groups onto the acetamide side chain.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. It is used in the development of ligands for catalysis and in the study of reaction mechanisms due to its rich functional groups.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor. It may interact with various biological targets, providing insight into enzyme-substrate interactions and aiding drug design.
Medicine
In medicinal chemistry, it shows promise as a candidate for drug development, particularly in the areas of anti-inflammatory and anti-cancer research. Its unique structure allows it to fit into specific biological pathways, modulating the activity of key enzymes.
Industry
In industrial applications, this compound can be used in the development of novel materials, such as polymers with specific properties. Its stable structure and functional groups make it suitable for creating high-performance materials.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets. Its benzodiazole and pyrrolidinone moieties allow it to bind to active sites of enzymes or receptors, inhibiting their activity or altering their function. The N,N-bis(propan-2-yl)acetamide side chain enhances its solubility and facilitates its transport within biological systems. Detailed studies have shown that the compound can modulate pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-[1-(3-methylphenyl)-3-oxopyrrolidin-2-yl]-N,N-bis(propan-2-yl)acetamide
1-(3-methylphenyl)-5-oxopyrrolidin-3-yl benzoate
N,N-bis(propan-2-yl)-2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide
Uniqueness
Compared to similar compounds, 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide stands out due to its specific substitution pattern and the combination of functional groups. The presence of both benzodiazole and pyrrolidinone rings, coupled with the acetamide side chain, gives it unique chemical and biological properties, making it a versatile compound for various scientific applications.
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Properties
IUPAC Name |
2-[2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O2/c1-17(2)30(18(3)4)25(32)16-29-23-12-7-6-11-22(23)27-26(29)20-14-24(31)28(15-20)21-10-8-9-19(5)13-21/h6-13,17-18,20H,14-16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWHZFNSLJVBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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